molecular formula C19H24N2O2 B7612817 1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea

1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea

Cat. No.: B7612817
M. Wt: 312.4 g/mol
InChI Key: CSPVFCNGMLABSZ-UHFFFAOYSA-N
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Description

1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea is a synthetic organic compound that features a cyclohexyl ring substituted with a hydroxy group and a naphthyl group attached to a urea moiety

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with cyclohexanol and 1-naphthalen-1-ylethylamine.

    Step 1: Cyclohexanol is converted to 4-hydroxycyclohexylamine through a series of reactions involving oxidation and subsequent reduction.

    Step 2: 1-naphthalen-1-ylethylamine is synthesized from naphthalene through Friedel-Crafts alkylation followed by amination.

    Step 3: The final step involves the reaction of 4-hydroxycyclohexylamine with 1-naphthalen-1-ylethylamine in the presence of a carbodiimide coupling agent to form the urea linkage.

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The hydroxy group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The naphthyl group can undergo hydrogenation to form a tetrahydronaphthyl derivative.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 1-(4-Oxocyclohexyl)-3-(1-naphthalen-1-ylethyl)urea.

    Reduction: 1-(4-Hydroxycyclohexyl)-3-(1-tetrahydronaphthalen-1-ylethyl)urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the naphthyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

    1-(4-Hydroxycyclohexyl)-3-phenylurea: Similar structure but with a phenyl group instead of a naphthyl group.

    1-(4-Hydroxycyclohexyl)-3-(2-naphthalen-1-ylethyl)urea: Similar structure but with a different substitution pattern on the naphthyl group.

Uniqueness: 1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea is unique due to the specific positioning of the hydroxy and naphthyl groups, which can influence its reactivity and interaction with biological targets. This compound’s distinct structure allows for specific applications in medicinal chemistry and material science that may not be achievable with its analogs.

Properties

IUPAC Name

1-(4-hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13(17-8-4-6-14-5-2-3-7-18(14)17)20-19(23)21-15-9-11-16(22)12-10-15/h2-8,13,15-16,22H,9-12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPVFCNGMLABSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)NC3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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